molecular formula C9H10FNO2 B6327559 Propan-2-yl 6-fluoropyridine-2-carboxylate CAS No. 656239-36-0

Propan-2-yl 6-fluoropyridine-2-carboxylate

Cat. No.: B6327559
CAS No.: 656239-36-0
M. Wt: 183.18 g/mol
InChI Key: QDQZNQGEYULIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 6-fluoropyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 183.06955672 g/mol and the complexity rating of the compound is 185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Heterocyclic Synthesis

Propan-2-yl 6-fluoropyridine-2-carboxylate has been explored in various catalytic processes, demonstrating its utility in the synthesis of complex heterocyclic compounds. For example, Gronnier et al. (2014) highlighted its role in gold- and silver-catalyzed reactions with arylamines to selectively obtain oxazolopyridine imine derivatives, showcasing unusual heterocyclic motifs (Gronnier et al., 2014). Such methodologies open new avenues for synthesizing biologically relevant heterocycles.

Fluorophore Synthesis for Imaging Applications

The compound has been implicated in the synthesis of novel fluorophores for potential imaging applications. As described by Miranda et al. (2013), a Friedel–Crafts acylation approach utilizing this compound derivatives led to the development of Anthradan analogues with significant emission and absorption spectra redshift, indicating its promise in creating advanced imaging agents (Miranda et al., 2013).

Development of Nucleoside Analogues

In the realm of nucleoside analogue development, Sun et al. (2006) discussed the synthesis of a compound where the fluoropyridine moiety plays a critical role in mimicking nucleosides for potential therapeutic applications, highlighting the versatility of this compound in medicinal chemistry (Sun et al., 2006).

Fluorinating Agents for Organic Synthesis

The reactivity of this compound derivatives has been leveraged to create fluorinating agents, offering a pathway to introduce fluorine into molecules, a key strategy in drug design and organic synthesis. Takaoka et al. (1979) reported on the efficacy of such compounds as superior fluorinating agents due to their stability and ease of preparation (Takaoka et al., 1979).

Chemosensors for Metal Ion Detection

The compound's derivatives have found applications as chemosensors, particularly for detecting metal ions. Luo et al. (2007) synthesized a porphyrin-appended terpyridine that acted as a fluoroionophore for cadmium, demonstrating the compound's utility in environmental monitoring and safety assessments (Luo et al., 2007).

Properties

IUPAC Name

propan-2-yl 6-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(2)13-9(12)7-4-3-5-8(10)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQZNQGEYULIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726435
Record name Propan-2-yl 6-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656239-36-0
Record name Propan-2-yl 6-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.